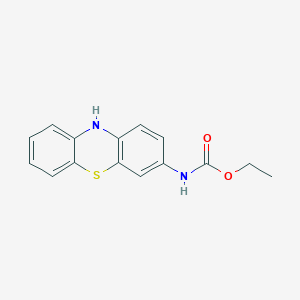

3-(Ethoxycarbonylamino)phenothiazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Ethoxycarbonylamino)phenothiazine (ECAP) is an organic compound with a phenothiazine core structure. It is a derivative of phenothiazine, a widely studied compound with a variety of applications in the fields of medicine, chemistry, and pharmacology. ECAP is of particular interest due to its unique properties and potential for use in various applications.

Aplicaciones Científicas De Investigación

Energy Storage and Conversion

Phenothiazine derivatives have been tailored for high-concentration redox electrolytes in nonaqueous redox flow batteries, aiming to enhance the physical and electrochemical behavior of these electrolytes. By functionalizing the phenothiazine core, researchers have improved solubility and enabled multiple electron transfer, which is critical for developing efficient redox couples for energy storage applications (Attanayake et al., 2019).

Catalysis and Nanotechnology

The photochemical properties of phenothiazine aggregates have been utilized in oxidative catalysis and the synthesis of gold nanoparticles. These nanoparticles have potential applications in nanotechnology, including Boolean logic operations, highlighting the versatility of phenothiazine derivatives in catalyzing reactions and creating functional nanomaterials (Santos et al., 2020).

Solar Energy Harvesting

Phenothiazine derivatives have been investigated for their use in dye-sensitized solar cells (DSSCs). Modifications in the phenothiazine structure, such as the incorporation of various conjugated linkers, have demonstrated significant effects on the performance of DSSCs. This research highlights the potential of phenothiazine derivatives in improving solar energy conversion efficiencies (Kim et al., 2011).

Antimicrobial Applications

Phenothiazine derivatives have also shown promise in antimicrobial applications. Synthesis and testing of various phenothiazine-3-sulfonate derivatives have revealed significant antibacterial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Vasudha et al., 2016).

Material Science and Photonic Applications

Research into phenothiazine derivatives has extended into material science, particularly in the development of charge transfer materials for photovoltaic and electrochemical applications. The synthesis and characterization of phenothiazine-based compounds have provided insights into their structural properties and potential uses in photonic applications (Al-Zahrani et al., 2016).

Mecanismo De Acción

Target of Action

3-(Ethoxycarbonylamino)phenothiazine is a chemical compound that belongs to the group of specialty chemicals . It is an intermediate for the synthesis of other compounds and can be used in the production of fine chemicals, reagents, and complex compounds . .

Mode of Action

Phenothiazines, a group of compounds to which this compound belongs, have been known to exhibit intriguing photophysical and redox properties . They have been utilized as donor units in the molecular engineering of highly conjugated donor–acceptor materials for optoelectronics . This is largely attributed to the electron-rich nature of sulfur and nitrogen heteroatoms .

Biochemical Pathways

Phenothiazines and their derivatives have been proven to be effective photoredox catalysts for various synthetic transformations . These transformations range from metal-free atom transfer radical polymerization (ATRP) for controlled polymer synthesis to small molecule transformations such as radical dehalogenations, nucleophilic alkoxylations of alkyl olefins, and photoredox catalyzed C–N and C–H/C–H cross-couplings .

Result of Action

It has been shown to have a high reactivity and is useful as a building block in organic chemistry .

Action Environment

It is recommended to store the compound at temperatures between 10°c and 25°c .

Propiedades

IUPAC Name |

ethyl N-(10H-phenothiazin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-2-19-15(18)16-10-7-8-12-14(9-10)20-13-6-4-3-5-11(13)17-12/h3-9,17H,2H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXGFIZNOWLBEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethoxycarbonylamino)phenothiazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777711.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(difluoromethylsulfonyl)benzamide](/img/structure/B2777719.png)

![5-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B2777721.png)

![6-(4-ethylpiperazine-1-carbonyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2777722.png)

![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid](/img/structure/B2777723.png)

![2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide](/img/structure/B2777725.png)

![3-(2-ethoxyethyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2777726.png)

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2777727.png)

![7,7-Dimethylspiro[3.5]nonan-2-ol](/img/structure/B2777732.png)